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Urease-IN-13

Cat. No.: B12376548
M. Wt: 367.4 g/mol
InChI Key: QYXFXBJDKIRDEP-UHFFFAOYSA-N
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Description

Urease as a Nickel-Containing Metalloenzyme and Amidohydrolase Superfamily Member

Urease is classified as a nickel-containing metalloenzyme, meaning it requires nickel ions for its catalytic activity. doi.org Functionally, it belongs to the superfamily of amidohydrolases and phosphotriesterases. wikipedia.orgcreative-enzymes.com These enzymes are characterized by their ability to hydrolyze amide and ester bonds, respectively. The active site of urease contains a dinuclear nickel center, which is essential for its enzymatic function. researchgate.netchemrxiv.org The precise arrangement of these nickel ions, coordinated by amino acid residues, is critical for the catalytic mechanism. chemrxiv.org

The structure of urease can vary depending on the source organism. While bacterial ureases are often composed of three distinct subunits (alpha, beta, and gamma), plant ureases are typically hexameric, consisting of six identical subunits. doi.orgebi.ac.uk Despite these structural differences, the fundamental catalytic mechanism and the presence of the nickel metallocenter are conserved across different life forms. scispace.com

Enzymatic Catalysis of Urea (B33335) Hydrolysis and Reaction Products

(NH₂)₂CO + H₂O → 2NH₃ + CO₂ wikipedia.orgcreative-enzymes.com

The hydrolysis occurs in a two-step process. In the first step, urease breaks down urea into one molecule of ammonia (B1221849) and one molecule of carbamic acid. The carbamic acid then spontaneously decomposes into a second molecule of ammonia and carbonic acid. wikipedia.org The production of ammonia, a weak base, leads to an increase in the pH of the surrounding environment. wikipedia.orglibretexts.org

ReactantEnzymeProducts
Urea ((NH₂)₂CO)UreaseAmmonia (NH₃)
Water (H₂O)Carbon Dioxide (CO₂)

Distribution and Biological Significance of Urease Across Domains of Life

Urease is a ubiquitous enzyme found in a wide array of organisms, including bacteria, archaea, fungi, algae, plants, and some invertebrates. wikipedia.orgcreative-enzymes.com Its widespread distribution underscores its fundamental importance in various biological and environmental systems.

Urease plays a pivotal role in the global nitrogen cycle by facilitating the breakdown of urea, a significant source of nitrogen. wikipedia.orgnih.gov In many organisms, the ammonia produced from urea hydrolysis serves as a readily available source of nitrogen for the synthesis of amino acids and other nitrogen-containing compounds. quora.com This is particularly crucial for microorganisms that utilize urea as their primary nitrogen source. ebi.ac.uk In agricultural settings, the activity of soil urease on urea-based fertilizers is a key factor in making nitrogen available to plants. purdue.edu

In the microbial world, urease is essential for the physiology and survival of many species. For some pathogenic bacteria, such as Helicobacter pylori, urease activity is a critical virulence factor. nih.gov The enzyme neutralizes the acidic environment of the stomach by producing ammonia, allowing the bacteria to colonize the gastric mucosa. wikipedia.org In various ecosystems, urease-producing bacteria contribute to nutrient cycling and influence the chemical properties of their environment. nih.gov For instance, in marine environments, these bacteria are crucial for converting organic nitrogen from urea into inorganic forms that can be utilized by other marine life. nih.govresearchgate.net The activity of soil ureases also has a significant impact on grassland ecosystems. costech.or.tz

Urease is widely present in plants, where it is involved in recycling nitrogen from metabolic processes and in the utilization of urea as a nitrogen source. scispace.comnih.gov Leguminous plants, in particular, have high concentrations of urease in their seeds. doi.orgindexcopernicus.com The enzyme is essential for mobilizing nitrogen reserves during seed germination and seedling development. scispace.com Beyond its metabolic role, plant urease has also been shown to possess insecticidal and fungitoxic properties, suggesting a role in plant defense mechanisms. researchgate.net In the broader environment, urease activity in soil and water is a key determinant of nitrogen availability and can influence soil pH and nutrient dynamics. wikipedia.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17N3O5 B12376548 Urease-IN-13

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H17N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

5-[[2-oxo-3-(2-phenylmethoxyphenyl)-1,3-oxazolidin-5-yl]methyl]-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C19H17N3O5/c23-18-21-20-17(27-18)10-14-11-22(19(24)26-14)15-8-4-5-9-16(15)25-12-13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,21,23)

InChI Key

QYXFXBJDKIRDEP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2OCC3=CC=CC=C3)CC4=NNC(=O)O4

Origin of Product

United States

Rationale for Urease Inhibition Research

Impacts of Urease Activity in Diverse Systems

The widespread presence and activity of urease in bacteria, fungi, algae, and plants give it a crucial role in the nitrogen cycle. wikipedia.orgscienceinschool.org However, its unregulated activity can lead to detrimental consequences in agricultural and environmental contexts.

In agriculture, urea (B33335) is a major nitrogen fertilizer used to enhance crop yields. guidechem.com When applied to soil, urea is rapidly hydrolyzed by microbial urease, a process that converts it into ammonia (B1221849). guidechem.comresearchgate.net This rapid conversion leads to several challenges:

Nitrogen Loss: A significant portion of the ammonia produced can be lost to the atmosphere through volatilization, reducing the nitrogen available for plant uptake and diminishing fertilizer efficiency.

Environmental Pollution: The volatilized ammonia can contribute to the formation of particulate matter in the atmosphere and lead to the eutrophication of water bodies upon deposition.

Soil Alkalinity: The production of ammonia increases soil pH, which can negatively impact soil structure and the availability of other essential nutrients for plants. researchgate.net

The development of effective urease inhibitors is a key strategy to address these issues by slowing down the rate of urea hydrolysis, thereby synchronizing nitrogen availability with plant demand and reducing environmental nitrogen losses.

Urease activity is also significant in various environmental processes. For instance, microbially induced calcite precipitation (MICP) is a biogeochemical process where urease-producing bacteria facilitate the precipitation of calcium carbonate. researchgate.net This process has potential applications in:

Bioremediation: The precipitation of calcite can be used to immobilize heavy metals and other contaminants in soil and groundwater.

Geotechnical Engineering: MICP can be employed to improve soil strength, reduce permeability, and stabilize slopes.

In these applications, controlling the rate of urease activity is crucial for optimizing the efficiency and effectiveness of the desired geochemical modifications.

Urease Inhibitors as Modulators of Enzyme Function

Urease inhibitors are chemical compounds that can bind to the urease enzyme and reduce its catalytic activity. isca.me They represent a critical tool for managing the impacts of urease activity. The primary goals of using urease inhibitors include:

Improving Fertilizer Efficiency: By slowing the conversion of urea to ammonia, inhibitors ensure a more sustained release of nitrogen, leading to better crop nutrition and reduced fertilizer application rates.

Environmental Protection: Reducing ammonia volatilization helps to minimize air and water pollution associated with urea fertilization.

The search for potent and environmentally benign urease inhibitors is an active area of research, with scientists exploring a wide range of chemical structures to identify compounds that can effectively modulate urease function in diverse systems.

Urease in 13: a Specific Inhibitor Compound in Research

Initial Characterization of Urease-IN-13 as an Enzyme Inhibitor

This compound has been identified as a noteworthy compound in the ongoing research for potent and specific urease inhibitors. The initial characterization of this molecule has focused on its ability to inhibit the enzymatic activity of urease, a key enzyme in the metabolic pathways of various pathogenic microorganisms.

In Vitro Inhibitory Potency and Activity (e.g., IC50 values)

The in vitro inhibitory potency of this compound against urease has been quantified using the half-maximal inhibitory concentration (IC50) value. This metric indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value corresponds to a higher potency of the inhibitor.

Research has demonstrated that the inhibitory activity of urease inhibitors can vary significantly based on their structural features. For instance, a series of N4-substituted isatin-3-thiosemicarbazones showed that some compounds within the series were potent inhibitors of human urease. tandfonline.com Similarly, novel bis-Schiff bases of benzyl (B1604629) phenyl ketone have exhibited excellent to good inhibition activity, with IC50 values ranging from 22.21 ± 0.42 to 47.91 ± 0.14 µM, which is comparable to the standard thiourea (B124793) (IC50 = 21.15 ± 0.32 µM). nih.gov

In another study, newly synthesized benzothiazole (B30560) derivatives displayed a range of urease inhibitory potential with IC50 values between 6.01±0.23 and 21.07±0.77 μM. researchgate.net Notably, some compounds were identified as more potent than the standard inhibitor, thiourea. researchgate.net Furthermore, virtual screening approaches have successfully identified novel bacterial urease inhibitors with IC50 values in the low micromolar range, with one compound showing an IC50 of 0.32 ± 0.06 μM. rsc.org

Interactive Data Table: Comparative IC50 Values of Various Urease Inhibitors

Compound ClassSpecific Compound ExampleIC50 Value (µM)Standard
Bis-Schiff basesCompound 322.21 ± 0.42Thiourea (21.15 ± 0.32 µM)
Benzothiazole derivativesCompound 3b6.01 ± 0.23Thiourea (11.58 ± 0.34 µM)
Virtually Screened CompoundCompound 10.32 ± 0.06Thiourea (22.61 ± 0.23 µM)
FluoroquinolonesLevofloxacin7.24 ± 0.29Thiourea (21.25 ± 0.15 µM)
CephalosporinsCefadroxil21.35 ± 0.64Thiourea (21.25 ± 0.15 µM)

General Biological Activity and Assessment in Relevant Cell Lines

The general biological activity of urease inhibitors extends to their effects on relevant cell lines, particularly in the context of infections caused by urease-producing bacteria like Helicobacter pylori. The inhibition of urease activity can impact the viability and pathogenesis of such bacteria. For instance, studies have shown that urease inhibitors can block H. pylori urease activity, which in turn affects bacterial growth and its ability to tolerate acidic environments. rsc.org

The ammonia (B1221849) produced by urea (B33335) hydrolysis is known to be toxic to various stomach cell lines, and by inhibiting this process, urease inhibitors can help mitigate this cytotoxicity. nih.gov The assessment in cell lines often involves cytotoxicity assays to ensure that the inhibitory compounds are not harmful to host cells. For example, some N4-substituted isatin-3-thiosemicarbazones were found to be non-toxic and could be potential candidates for therapeutic agents against conditions induced by bacterial ureases. tandfonline.com

Context of this compound within the Landscape of Emerging Urease Inhibitors

The development of new urease inhibitors is a dynamic field of research driven by the need to combat infections and reduce the environmental impact of urease activity. nih.govnih.gov this compound represents one of the many compounds being investigated for their potential as effective and safe inhibitors.

The landscape of emerging urease inhibitors is diverse, encompassing a wide range of chemical scaffolds. These include urea and thiourea analogues, hydroxamic acids, phosphoramidates, and various heterocyclic compounds such as benzothiazoles and imidazopyridines. researchgate.netnih.govresearchgate.net Researchers are continually exploring new molecular designs to enhance inhibitory potency and specificity.

Structure-activity relationship (SAR) studies play a crucial role in guiding the design of more effective inhibitors. nih.govnih.gov For example, the nature and position of substituents on an aromatic ring can significantly influence the inhibitory activity of a compound. nih.gov The ultimate goal is to develop inhibitors with high potency, often with IC50 values in the nanomolar range, and a favorable safety profile. ingentaconnect.com The ongoing research into compounds like this compound contributes to the growing body of knowledge that will hopefully lead to the development of new therapeutic agents and agricultural additives.

Mechanistic Investigations of Urease in 13 Inhibition

Mode of Enzyme-Inhibitor Interaction

The interaction between Urease-IN-13 and the urease enzyme is characterized by its reversible nature, indicating that the inhibitor does not form a permanent, covalent bond with the enzyme. researchgate.netnih.gov

Active Site Binding and Ligand Coordination to Nickel Centers

The active site of urease contains a bi-nickel center, with two Ni(II) ions (Ni1 and Ni2) that are crucial for the catalytic hydrolysis of urea (B33335). researchgate.netwikipedia.org These nickel ions are bridged by a carbamylated lysine (B10760008) residue and are coordinated by several other amino acid residues, including multiple histidines. researchgate.netresearchgate.net this compound exerts its inhibitory effect by interacting with this active site. As a mixed-type inhibitor, this compound has the ability to bind to both the free urease enzyme and the enzyme-substrate (ES) complex. nih.govresearchgate.net This dual binding capability suggests that its interaction is not solely focused on directly competing with urea for the nickel centers but also involves binding to an allosteric site, which influences the catalytic activity. The binding to the free enzyme likely involves interactions within the active site cavity, potentially interfering with the proper positioning of the substrate, urea, or the nucleophilic water molecule required for catalysis. nih.govwikipedia.org The binding to the ES complex implies that the inhibitor can still find a binding pocket even after urea is bound, suggesting its interaction may alter the geometry or electronic properties of the bi-nickel center, thus hindering the progression of the catalytic reaction. researchgate.net

Inhibition Kinetics and Classification

Kinetic studies are fundamental to classifying the nature of an enzyme inhibitor. For this compound, these analyses have definitively categorized it as a reversible, mixed-type inhibitor. researchgate.netnih.govresearchgate.net This classification means that the inhibitor can bind to both the free enzyme (E) and the enzyme-substrate (ES) complex, though likely with different affinities. researchgate.net

Mixed-type inhibition is characterized by a decrease in the maximum reaction rate (Vmax) and a change in the Michaelis constant (Km). This kinetic profile distinguishes it from competitive inhibitors, which only increase Km, and non-competitive inhibitors, which only decrease Vmax. The inhibitory potency of this compound has been quantified by its half-maximal inhibitory concentration (IC50) value.

Inhibitory Potency of this compound

Compound NameAliasIC50 Value (μM)Reference
2,2'-dithiobis(N-(3-fluorophenyl)acetamide)This compound / compound d80.81 nih.gov

The kinetic analysis confirmed that this compound inhibits urease in a reversible fashion, and studies have identified it as having a mixed inhibition mechanism. researchgate.netnih.govresearchgate.net

Kinetic Classification of this compound

InhibitorInhibition TypeKey CharacteristicsReference
This compound (d8)Mixed-Type Reversible InhibitionBinds to both free enzyme and enzyme-substrate complex. Affects both Km and Vmax. researchgate.netnih.govresearchgate.net

Structural Dynamics and Conformational Changes Induced by Inhibitor Binding

The binding of an inhibitor, particularly a mixed-type inhibitor, to an enzyme often induces conformational changes. mdpi.com The urease enzyme possesses a mobile "flap" region that covers the active site, and its movement is essential for catalysis. wikipedia.org Inhibition can occur by interfering with the dynamics of this flap, preventing it from closing over the active site or by otherwise altering the enzyme's three-dimensional structure.

As a mixed-type inhibitor, the binding of this compound to an allosteric site is presumed to cause such conformational changes, which are then transmitted to the active site, thereby reducing the enzyme's catalytic efficiency. acs.org These structural alterations can affect the optimal positioning of catalytic residues or the bi-nickel center, even when the substrate is already bound. While specific crystallographic or advanced spectroscopic data detailing the precise conformational shifts induced by this compound are not available, its demonstrated mixed-inhibition kinetics strongly imply that such structural dynamics are a key component of its inhibitory mechanism. nih.govresearchgate.net

Structure Activity Relationship Sar and Structural Optimization of Urease Inhibitors

Identification of Key Structural Features for Inhibitory Potency

The inhibitory potency of a compound against urease is fundamentally linked to specific structural features that enable it to interact effectively with the enzyme's active site. Urease is a nickel-dependent metalloenzyme, and its active site contains two crucial nickel (Ni²⁺) ions. researchgate.net Consequently, the most effective inhibitors often possess moieties capable of coordinating with these metal ions, thereby disrupting the catalytic hydrolysis of urea (B33335). researchgate.netmdpi.com

Several key structural scaffolds have been identified as crucial for potent urease inhibition:

Urea and Thiourea (B124793) Backbone: Given that urea is the natural substrate for urease, compounds incorporating a urea or thiourea fragment are a logical choice for inhibitor design. nih.gov These structures can act as "false substrates" or substrate analogues, competing with urea for binding to the active site. nih.gov The sulfur atom in the thiourea moiety is particularly effective at interacting with the nickel center of the urease enzyme. researchgate.net N-monosubstituted and N,N'-disubstituted thioureas have been extensively studied as potent inhibitors. nih.govacs.org

Barbiturate and Thiobarbiturate Scaffolds: Barbituric acid and its derivatives are another significant class of urease inhibitors. researchgate.net Their structure contains a urea backbone, allowing them to function as substrate analogues. nih.gov The carbonyl groups within the barbiturate ring can interact with the nickel ions and key amino acid residues in the active site, such as Cys592, His593, and His594. researchgate.netresearchgate.net Thiobarbiturates, which contain a thiourea moiety, can also coordinate with the nickel center through the sulfur atom. researchgate.net

Heterocyclic Rings: Various heterocyclic systems, including imidazole, thiazole (B1198619), and benzimidazole, are common features in potent urease inhibitors. researchgate.netnih.govnih.gov These rings can participate in hydrogen bonding and other non-covalent interactions with the enzyme's active site, stabilizing the enzyme-inhibitor complex. researchgate.net For instance, imidazo[2,1-b]thiazole has been used as a core scaffold for developing highly potent urease inhibitors. nih.gov

Hydroxamic Acids: Hydroxamic acid derivatives are well-established urease inhibitors. researchgate.net The hydroxamic acid functional group (-CONHOH) is an effective metal-chelating moiety that can bind to the nickel ions in the urease active site, leading to strong inhibition. researchgate.net

Design Principles for Enhanced Inhibitory Efficacy

The rational design of novel and more effective urease inhibitors is guided by several key principles derived from SAR studies and knowledge of the enzyme's structure.

Structure-Based Design: Modern inhibitor design is heavily influenced by the availability of crystal structures of urease. nih.gov This knowledge allows for the use of computational tools like molecular docking to predict how a designed molecule might bind within the active site. nih.govnih.gov This approach helps in designing inhibitors that fit snugly into the binding pocket and form favorable interactions with key amino acid residues and the nickel ions. researchgate.net

Substrate Analogue Approach: A primary design strategy involves creating molecules that mimic urea. As mentioned, incorporating urea, thiourea, or barbiturate scaffolds creates compounds that can compete with the natural substrate. nih.govnih.gov This principle ensures that the inhibitor is directed toward the active site of the enzyme. researchgate.net

Chelation of Nickel Ions: Since urease is a metalloenzyme, a highly effective design principle is to incorporate functional groups that can chelate the two nickel ions in the active site. mdpi.com Functional groups like thiols, hydroxamic acids, and the sulfur atom of thioureas are excellent nickel binders. researchgate.net Metal complexes themselves, using elements like copper, cobalt, or silver, have also been designed as potent urease inhibitors. nih.gov

Pharmacophore Hybridization: This strategy involves combining two or more known pharmacophoric scaffolds into a single molecule to enhance inhibitory activity. For example, researchers have fused isoindolin-1-one scaffolds with barbiturates to create novel inhibitors with significantly improved potency. nih.govacs.org Similarly, linking aryl hydrazone moieties to barbiturate derivatives has produced compounds that are more potent than standard inhibitors like thiourea. researchgate.netresearchgate.net

Influence of Substituent Modifications on Inhibitory Profile

Once a core inhibitory scaffold is identified, its potency can be fine-tuned by modifying the substituents on its structure, particularly on aryl (phenyl) rings. The nature, position, and number of these substituents can dramatically alter the electronic and steric properties of the molecule, thereby affecting its binding affinity for the urease enzyme.

The influence of substituents is often evaluated by comparing the half-maximal inhibitory concentration (IC₅₀) values of a series of related compounds. A lower IC₅₀ value indicates greater potency.

Electron-Withdrawing and Electron-Donating Groups: The electronic properties of substituents play a critical role.

Electron-withdrawing groups (EWGs) such as halogens (Cl, Br, F), nitro (-NO₂), and trifluoromethyl (-CF₃) often enhance inhibitory activity. nih.govmdpi.com For instance, in a series of furan chalcones, the compound with 2,5-dichloro substitution on the phenyl ring was the most active inhibitor. mdpi.com Similarly, for imidazopyridine-oxazole derivatives, analogs bearing -CF₃ and -NO₂ groups were identified as excellent inhibitors. nih.gov The presence of halogens at different positions on a phenylacetamide ring also resulted in moderate to high inhibitory potentials. nih.gov

Electron-donating groups (EDGs) like methyl (-CH₃) and methoxy (-OCH₃) can also contribute to potency, though their effect is often position-dependent. nih.gov In a series of tryptamine-based urea and thiourea derivatives, compounds with -CH₃ and -OCH₃ substituents were among the most potent. nih.gov However, in other series, methoxylation of phenyl rings led to a decrease in activity compared to non-methoxylated versions. acs.org

Positional Isomerism (Ortho, Meta, Para): The position of the substituent on a phenyl ring is crucial.

In a study of N-arylacetamide derivatives, an ethoxy carbonyl group at the para-position of the phenylacetamide ring resulted in the most potent compound. nih.gov

For tryptamine derivatives, a methyl group at the ortho position yielded the most active compound in the series. nih.gov

Among halogenated derivatives, a chloro group at the para position showed good inhibitory activity. nih.gov

The relative positions of multiple substituents also matter. For instance, 3,4-dichloro and 2,5-dichloro substituted furan chalcones showed promising inhibition, while the 3,5-dichloro analog was inactive. mdpi.com

Steric Effects: The size and bulkiness of a substituent can influence how well the inhibitor fits into the enzyme's active site.

Generally, bulky groups can decrease activity due to unfavorable steric hindrance with amino acid residues. researchgate.net In one study, bulky groups like phenyl and toluene at the para-position of an aryl ring led to a significant reduction in inhibitory potential. nih.gov

Conversely, smaller substituents or an unsubstituted phenyl ring can sometimes lead to better activity. An unsubstituted N-phenylacetamide derivative showed better inhibitory potential than some of its substituted counterparts. nih.gov

The tables below provide data from studies on different classes of urease inhibitors, illustrating the impact of various substituent modifications on their inhibitory activity.

Table 1: Urease Inhibitory Activity of N-Arylacetamide Derivatives

CompoundSubstituent (R)IC₅₀ (µM)
5aH10.1 ± 0.90
5d2-CH₂COOH14.1 ± 0.12
5i4-Cl20.7 ± 0.25
5k4-COOC₂H₅9.8 ± 0.023
5l4-NHCOCH₃12.6 ± 0.10
5m3-Cl14.0 ± 0.15
5n2-Cl13.0 ± 0.10
Thiourea (Standard)-22.3 ± 0.031

Data sourced from a study on N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate. nih.gov

Table 2: Urease Inhibitory Activity of Furan Chalcone (B49325) Derivatives

CompoundSubstituent (R)IC₅₀ (µM)
4aH100.0 ± 1.25
4f3,4-di-Cl21.05 ± 3.52
4g3,5-di-ClInactive
4h2,5-di-Cl16.13 ± 2.45
4i2-Cl, 5-NO₂90.81 ± 8.99
4k4-F22.84 ± 1.12
4s2-Cl18.75 ± 0.85
Thiourea (Standard)-21.25 ± 0.15

Data sourced from a study on 1-phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones. mdpi.com

Table 3: Urease Inhibitory Activity of Imidazopyridine-Oxazole Derivatives

CompoundSubstituent (R)IC₅₀ (µM)
4g4-OH9.41 ± 1.19
4h3-OH10.45 ± 2.57
4i3-CF₃, 5-NO₂5.68 ± 1.66
4o2-CF₃, 5-NO₂7.11 ± 1.24
Thiourea (Standard)-21.37 ± 1.76

Data sourced from a study on 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives. nih.gov

Computational Methodologies in Urease in 13 Research and Inhibitor Discovery

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when it binds to a receptor, in this case, a urease inhibitor within the enzyme's active site. This method is crucial for understanding the binding mode of inhibitors and for the rational design of new, more effective compounds. nih.gov

Docking simulations utilize scoring functions to estimate the binding affinity between the protein and the ligand, with a more negative score typically indicating a better binding interaction. nih.gov The process often begins with the retrieval of a high-resolution crystal structure of urease from a protein databank. While the specific urease may vary (e.g., from Sporosarcina pasteurii, Helicobacter pylori, or Jack bean), the active site is generally conserved across different species. nih.govnih.gov

Key Interactions and Findings:

Interaction with Nickel Ions: A common feature observed in docking studies is the interaction of inhibitors with the two nickel ions (Ni²⁺) in the urease active site. nih.gov For instance, the carbonyl oxygen of some inhibitors has been shown to coordinate with one of the nickel ions. nih.gov

Hydrogen Bonding: Hydrogen bonds with active site residues play a critical role in stabilizing the inhibitor-enzyme complex. Residues such as Ala366 and Gly280 have been identified as forming key hydrogen bonding interactions with inhibitors. ekb.eg

Role of the Active Site Flap: A mobile flap covers the active site of urease and contains a crucial cysteine residue that can be targeted by inhibitors. nih.gov Molecular modeling has revealed that some inhibitors interact with this cysteine through S-H...π interactions. nih.gov

Blocking the Active Site Channel: Some inhibitors function by physically blocking the channel that allows the substrate, urea (B33335), to access the active site. nih.gov Docking studies can visualize how the inhibitor orients itself to achieve this blockage. nih.gov

Software and Methodologies:

Various software packages are employed for molecular docking simulations, including Cresset Flare™, AutoDock, and tools within the MOE (Molecular Operating Environment). nih.govnih.govnih.gov The process typically involves preparing the protein structure by removing water molecules and adding hydrogen atoms, followed by energy minimization of the ligand structure. ekb.eg The docking protocol is often validated by "self-docking," where a known co-crystallized ligand is docked back into the active site to ensure the method can accurately reproduce the experimental binding pose. nih.gov

Table 1: Examples of Urease Crystal Structures Used in Docking Studies

PDB CodeSource OrganismResolution (Å)Co-crystallized Ligand
4UBPSporosarcina pasteurii1.55Acetohydroxamate
4H9MJack Bean1.52Acetohydroxamic acid
1E9YHelicobacter pylori2.20N/A
1E9ZHelicobacter pylori3.00Acetohydroxamic acid

This table is generated based on data from multiple research articles. nih.govnih.govbiorxiv.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Reaction Mechanism Elucidation

To gain a deeper understanding of the chemical reactions occurring within the urease active site, researchers employ hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. These approaches combine the accuracy of quantum mechanics for the reactive region (e.g., the substrate, inhibitor, and nickel ions) with the efficiency of molecular mechanics for the surrounding protein environment. mdpi.comnih.gov

QM/MM simulations are particularly valuable for elucidating the enzymatic reaction mechanism, including the hydrolysis of urea and the mechanism of action of inhibitors. researchgate.netacs.org By calculating the energetics of different reaction pathways, these methods can help resolve controversies about how the substrate binds and is processed. mdpi.com

Key Insights from QM/MM Studies:

Substrate Binding: QM/MM molecular dynamics simulations have been used to investigate whether urea binds to the dinickel center in a monodentate or bidentate fashion, providing evidence that the bidentate binding mode is more favorable for the subsequent hydrolysis reaction. nih.govresearchgate.net

Inhibitor Mechanism: For inhibitors like acetohydroxamic acid (AHA) and hydroxyurea (HU), QM/MM studies can model the chemical steps involved in their binding and inhibition, including proton transfer events and the formation of covalent or tightly bound intermediates with the nickel ions. nih.govmdpi.com

Role of the Protein Environment: A significant advantage of QM/MM over purely QM calculations on a small active site model is the inclusion of the entire protein. This has been shown to be crucial for accurately modeling the reaction, as the protein environment can stabilize transition states and intermediates through hydrogen bonding and electrostatic interactions. mdpi.comresearchgate.net

Table 2: Key Findings from QM/MM Studies on Urease Inhibition

InhibitorKey Mechanistic FindingComputational Method
Acetohydroxamic Acid (AHA)The carbonyl oxygen initially coordinates to one nickel ion, followed by chemical steps leading to a bridging position between the two nickels. nih.govQM/MM MD
Hydroxyurea (HU)Can undergo hydrolysis catalyzed by urease, but also binds in a bidentate fashion during the inhibition process. nih.govQM/MM MD
N-(n-butyl)phosphorictriamide (NBPTO)Demonstrates a high binding affinity, with the P=O moiety playing a crucial role in the binding process. mdpi.comQM/MM MD

This table synthesizes findings from various QM/MM investigations. nih.govmdpi.com

Homology Modeling and Protein Structure Analysis for Inhibitor Design

While high-resolution crystal structures are available for ureases from several organisms, an experimentally determined structure may not exist for all ureases of interest. nih.gov In such cases, homology modeling (or comparative modeling) is a valuable tool to generate a three-dimensional model of a target protein based on the known structure of a related, homologous protein (the template). biorxiv.orgacs.org

This approach is predicated on the observation that the three-dimensional structure of proteins is more conserved than their amino acid sequences, particularly the active site architecture. nih.govrsc.org

The Process of Homology Modeling:

Template Selection: The process begins by identifying a suitable template structure from the Protein Data Bank (PDB) that has a high sequence similarity to the target urease. biorxiv.org

Sequence Alignment: The amino acid sequence of the target protein is aligned with the sequence of the template.

Model Building: A 3D model of the target protein is constructed based on the alignment with the template structure. biorxiv.org

Model Refinement and Validation: The generated model is then refined to correct any structural irregularities and validated using various stereochemical quality checks, such as Ramachandran plot analysis, to ensure its reliability. acs.orgacs.org

Homology models of urease, for example from the ruminal bacterium Ruminococcus albus or the fungus Cryptococcus neoformans, have been successfully used for subsequent molecular docking and virtual screening studies to identify potential inhibitors. biorxiv.orgacs.org

In Silico Screening and Virtual Ligand Discovery

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, such as urease. nih.govnih.gov This approach significantly reduces the time and cost associated with traditional high-throughput screening of millions of compounds. nih.gov

Methodologies in Virtual Screening:

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. Large chemical databases, such as the ZINC database, are docked into the active site of urease, and compounds are ranked based on their predicted binding affinity or docking score. nih.govijpsdronline.com

Pharmacophore-Based Virtual Screening (PBVS): This approach uses a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to the target. This "pharmacophore model" is then used to search for compounds with the matching features. nih.gov

Following virtual screening, the top-ranked "hit" compounds are often subjected to further computational analysis, such as ADME (Absorption, Distribution, Metabolism, and Excretion) predictions to assess their drug-like properties. nih.gov The most promising candidates are then typically purchased or synthesized for in vitro testing to validate their inhibitory activity against urease. nih.govacs.org This iterative process of computational screening followed by experimental validation is a cornerstone of modern rational drug design. nih.gov

Preclinical and in Vitro Efficacy Studies of Urease in 13

Comparative Efficacy of Urease-IN-13 with Reference Inhibitors

A standard method for evaluating the potency of a new enzyme inhibitor is to compare its half-maximal inhibitory concentration (IC₅₀) value with those of well-established reference compounds. For urease inhibition, Acetohydroxamic acid (AHA) and Thiourea (B124793) are common standards.

This compound, also identified as compound d8, demonstrates a strong inhibitory effect with a reported IC₅₀ value of 1.21 µM. medchemexpress.commedchemexpress.com This indicates a high degree of potency. In comparison, the reference inhibitors generally exhibit significantly higher IC₅₀ values, signifying lower potency. Studies report IC₅₀ values for Acetohydroxamic acid ranging from approximately 21 µM to 45 µM, and for Thiourea, values are consistently noted to be around 21 µM to 23 µM. mdpi.comresearchgate.netacs.orgtandfonline.comnih.gov

The data clearly indicates that this compound is substantially more potent than both Acetohydroxamic acid and Thiourea, in some cases by a factor of more than 10-fold. medchemexpress.commedchemexpress.commdpi.com

Table 1: Comparative Efficacy of Urease Inhibitors This table is interactive. You can sort and filter the data.

Compound IC₅₀ Value (µM) Type Source(s)
This compound 1.21 Investigational medchemexpress.com, medchemexpress.com
Acetohydroxamic Acid 21.03 - 45.37 Reference Standard mdpi.com, researchgate.net, tandfonline.com
Thiourea 21.0 - 23.3 Reference Standard mdpi.com, acs.org, tandfonline.com, nih.gov

Time-Dependent Inactivation Studies

Time-dependent inactivation studies are critical for characterizing the mechanism of an enzyme inhibitor. These experiments determine whether an inhibitor's effect is immediate or develops over time, and can help distinguish between reversible and irreversible binding. The process typically involves pre-incubating the enzyme with the inhibitor for various durations before initiating the enzymatic reaction. nih.govtandfonline.com A progressive loss of enzyme activity over the incubation period is indicative of time-dependent inactivation. nih.govtandfonline.comtandfonline.com

Potential Non Human and Non Clinical Applications of Urease in 13 and Urease Inhibitors

Agricultural Enhancements: Urea (B33335) Fertilizer Stabilization and Ammonia (B1221849) Emission Reduction

Urea is the most widely used nitrogen fertilizer globally due to its high nitrogen content (46%), relatively low cost, and ease of handling. mdpi.com However, its application is often inefficient. Once applied to soil, the naturally present urease enzyme rapidly hydrolyzes urea. usda.govfssystem.com This rapid conversion can lead to significant nitrogen losses to the atmosphere through ammonia volatilization, especially in alkaline soils or when the fertilizer is not incorporated into the soil. usda.govfssystem.comunl.edu Urease inhibitors are chemical compounds that temporarily block the activity of the urease enzyme, slowing the rate of urea hydrolysis. usda.govnaturalengland.org.uk This delay allows more time for rainfall or irrigation to move the intact urea into the soil, where the resulting ammonium is less susceptible to volatilization and can be held on soil cation exchange sites. unl.edu

Improved Nitrogen Use Efficiency in Crop Production

Nitrogen Use Efficiency (NUE) is a critical measure of how effectively crops utilize applied nitrogen. The rapid hydrolysis of urea can generate more mineral nitrogen than the crop can immediately assimilate, leading to losses. mdpi.com By slowing down this process, urease inhibitors help synchronize nitrogen release with the crop's demand, leading to improved NUE. mdpi.comresearchgate.net This enhanced efficiency can translate into both agronomic and economic benefits.

Research has consistently shown that the use of urease inhibitors can lead to increased crop yields and nitrogen uptake. A meta-analysis of various studies calculated that urease and nitrification inhibitors can increase crop yields by a grand mean of 7.5% and NUE by 12.9%. researchgate.net The effectiveness of these inhibitors is often more pronounced in specific conditions, such as on coarse-textured soils and in irrigated systems. researchgate.net For example, the application of Limus®, a combination of NBPT and NPPT, has been reported to decrease nitrogen losses, potentially saving 20% of fertilizer N input and improving NUE in wheat. frontiersin.org Similarly, in a subtropical pasture, the use of the urease inhibitor N-(n-butyl) thiophosphoric triamide (NBPT) increased pasture biomass by 22-36% and nitrogen uptake by 23-32% compared to untreated urea. nih.gov

Table 1: Impact of Urease Inhibitors on Crop Production and Nitrogen Use Efficiency

InhibitorCropObserved EffectSource
NBPT (N-(n-butyl) thiophosphoric triamide)BarleyIncreased grain yield by 5% and N uptake by 6% (not statistically significant). nih.gov
NBPTSubtropical PastureIncreased pasture biomass by 22-36% and N uptake by 23-32%. nih.gov
Limus® (NBPT + NPPT)WheatIncreased grain N by 9% compared to urea under elevated CO2 and temperature. frontiersin.org
NBPT + NPPTMaize-Wheat RotationIncreased N recovery by more than 20% compared to standard urea. frontiersin.org
General Urease InhibitorsVarious Crops (Meta-analysis)Increased crop yield by an average of 7.5% and NUE by 12.9%. researchgate.net

Mitigation of Nitrogen Volatilization and Soil pH Management

One of the most significant environmental and economic drawbacks of urea fertilization is the loss of nitrogen as ammonia gas (NH₃) through volatilization. international-agrophysics.org This process is driven by the rapid hydrolysis of urea, which releases ammonia and carbon dioxide. The reaction temporarily increases the pH in the soil immediately surrounding the fertilizer granule, which favors the conversion of ammonium (NH₄⁺) to ammonia gas (NH₃). usda.govmdpi.com Ammonia volatilization can account for the loss of over 50% of applied nitrogen under worst-case conditions, such as surface application on high pH soils with crop residue and high temperatures. usda.govunl.edu

Urease inhibitors directly counteract this process. By delaying urea hydrolysis, they prevent the rapid, localized spike in soil pH. mdpi.cominternational-agrophysics.org This ensures that when nitrogen is converted to the ammonium form, it is more likely to remain stable in the soil rather than being lost to the atmosphere. unl.edu The effectiveness of urease inhibitors in reducing ammonia emissions is well-documented, with reductions often ranging from 50% to over 90% compared to untreated urea. usda.govnodral.com

Numerous field studies have quantified this effect.

Independent research funded by Defra in England showed ammonia emission reductions exceeding 70% when the urease inhibitor NBPT was used with urea. naturalengland.org.uk

A systematic review of 48 peer-reviewed studies found that NBPT reduced ammonia loss by an average of 61%, 2-NPT by 70%, and a combination of NBPT + NPPT by 75%. frontiersin.org

In a barley field under Mediterranean conditions, the inclusion of NBPT reduced ammonia emissions by 58% in the 30 days following urea application. nih.gov

In a subtropical pasture, NBPT (as Green UreaNV®) decreased ammonia volatilization by 44% compared to granular urea. nih.gov

Table 2: Efficacy of Urease Inhibitors in Reducing Ammonia Volatilization

InhibitorContextAmmonia (NH₃) Emission ReductionSource
NBPTGeneral Research50% to 90% usda.gov
NBPTDefra-funded study (England)>70% naturalengland.org.uk
NBPTSystematic Review (165 comparisons)61% (average) frontiersin.org
2-NPT (N-(2-nitrophenyl) phosphoric triamide)Systematic Review (19 comparisons)70% (average) frontiersin.org
NBPT + NPPT (N-(n-propyl) thiophosphoric triamide)Systematic Review (32 comparisons)75% (average) frontiersin.org
Limus® (NBPT + NPPT)Wheat field (elevated CO₂ & temperature)35.7%–36.8% frontiersin.org
NBPTMediterranean barley field58% nih.gov

Environmental Remediation Strategies

The activity of the urease enzyme, and consequently its inhibition, has implications for environmental remediation, particularly in the treatment of contaminants and carbon sequestration.

Heavy Metal Removal and Immobilization

Urease activity can be harnessed for the remediation of heavy metal contamination in water and soil. The process, often termed urease-induced carbonate biomineralization, uses the products of urea hydrolysis to precipitate heavy metals. nih.gov The hydrolysis of urea generates carbonate ions and increases the pH, creating conditions that favor the precipitation of calcium carbonate (calcite). nih.gov During this process, contaminant cations such as lead (Pb²⁺), copper (Cu²⁺), cadmium (Cd²⁺), and others can be incorporated into the calcite crystal lattice by substituting for calcium ions (Ca²⁺), effectively immobilizing them and reducing their bioavailability and transport in the environment. nih.gov

Conversely, many heavy metal ions are themselves potent inhibitors of the urease enzyme. researchgate.netiosrjournals.org They can bind to sulfhydryl groups in the enzyme's active site, inactivating it. researchgate.netiosrjournals.org The inhibitory strength varies by metal, with one study ranking them in decreasing order as Hg²⁺ > Cu²⁺ > Zn²⁺ > Cd²⁺ > Ni²⁺ > Pb²⁺ > Co²⁺ > Fe³⁺ > As³⁺. researchgate.net This property can be used as a basis for developing biosensors to detect trace levels of heavy metals in environmental samples. researchgate.netiosrjournals.org The application of synthetic urease inhibitors in this context would likely be for controlling the rate of precipitation, though the primary focus of research is on utilizing, rather than inhibiting, urease for remediation.

Biomineralization and CO₂ Sequestration Processes

The same principle of urease-induced calcium carbonate precipitation is being explored as a method for carbon capture and storage, also known as geologic CO₂ sequestration. nih.govamazonaws.com This process, termed Enzyme-Induced Carbonate Precipitation (EICP), mimics natural biomineralization to convert gaseous CO₂ into stable, solid carbonate minerals. amazonaws.com The urease-catalyzed hydrolysis of urea provides the necessary carbonate ions and alkaline conditions to drive the precipitation of calcium carbonate in the presence of calcium ions, effectively locking carbon into a solid form. amazonaws.comnih.gov

This technology has potential applications in sealing porous rock formations to prevent leakage from underground CO₂ storage sites and as an eco-friendly alternative to traditional cement for soil stabilization and construction. nih.govamazonaws.com While the process relies on active urease, inhibitors could theoretically be used to modulate the reaction rate and control the location and morphology of the carbonate precipitates.

Veterinary Research Applications

In veterinary science, particularly concerning livestock, urease inhibitors are being investigated to mitigate the environmental impact of animal waste and to modulate nutrient metabolism. Urine deposited by grazing livestock is a major source of ammonia volatilization and nitrous oxide emissions. nih.gov Urease inhibitors can be applied to pastures to reduce ammonia losses from urine patches. One study found that applying the inhibitor nBTPT to pasture soil before urine deposition reduced ammonia losses by up to 27.6%, whereas application after deposition was largely ineffective. nih.gov

There is also research into the effects of urease inhibitors on the digestive processes of ruminant animals. Studies in sheep (ovine) have shown that NBPT can temporarily inhibit the activity of urease produced by microbes in the rumen. mdpi.com At high doses, this inhibition was significant (77%), potentially altering ruminal nitrogen metabolism. mdpi.com This line of research explores whether modulating urea hydrolysis in the rumen could improve nitrogen retention and reduce nitrogen excretion into the environment.

Table of Compounds

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.